(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester
CAS No.: 921609-32-7
Cat. No.: VC3241479
Molecular Formula: C14H18F3NO3
Molecular Weight: 305.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 921609-32-7 |
---|---|
Molecular Formula | C14H18F3NO3 |
Molecular Weight | 305.29 g/mol |
IUPAC Name | tert-butyl (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate |
Standard InChI | InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(19)11(18)8-9-4-6-10(7-5-9)20-14(15,16)17/h4-7,11H,8,18H2,1-3H3/t11-/m0/s1 |
Standard InChI Key | NSQCPDZVTYYOAN-NSHDSACASA-N |
Isomeric SMILES | CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OC(F)(F)F)N |
SMILES | CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)N |
Canonical SMILES | CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)N |
Introduction
Chemical Identity and Structure
Basic Information
The compound (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester is a modified amino acid with several key identifying characteristics:
Parameter | Information |
---|---|
CAS Registry Number | 921609-32-7 |
MDL Number | MFCD07368806 |
Molecular Formula | C₁₄H₁₈F₃NO₃ |
Molecular Weight | 305.28 g/mol |
Stereochemistry | S-configuration at the α-carbon |
The compound features a trifluoromethoxy (OCF₃) group substituted at the para position of the phenylalanine aromatic ring, with the carboxylic acid function protected as a tert-butyl ester .
Structural Characteristics
The compound has several distinctive structural elements:
-
The chiral center at the α-carbon position with (S)-configuration
-
A trifluoromethoxy (OCF₃) group at the para position of the phenyl ring
-
A tert-butyl ester protecting group on the carboxylic acid function
-
A free amino group at the α-position (unless otherwise derivatized)
This arrangement results in a modified amino acid with unique chemical and physical properties that distinguish it from natural amino acids.
Physical and Chemical Properties
Physical Properties
While specific physical property data for (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester is limited in the available literature, we can note the following specifications based on commercial sources:
Property | Specification |
---|---|
Purity | ≥98% (HPLC) |
Moisture Content | ≤0.5% |
Appearance | Not specified, likely a crystalline solid |
Production Scale | Available up to hundreds of kilograms |
The trifluoromethoxy group likely confers increased lipophilicity compared to unmodified phenylalanine, which may affect solubility and partition coefficients .
Applications and Uses
Role in Organic Synthesis
The primary application of (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester is as an intermediate in organic synthesis . The combination of:
-
A defined stereocenter
-
A protected carboxylic acid
-
A potentially reactive amino group
-
A trifluoromethoxy-substituted aromatic ring
makes this compound valuable for constructing more complex molecules through selective transformations.
Comparison with Related Compounds
Relationship to Other Fluorinated Phenylalanine Derivatives
Several related fluorinated phenylalanine derivatives provide context for understanding the unique properties of (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester:
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Difference |
---|---|---|---|---|
(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester | 921609-32-7 | C₁₄H₁₈F₃NO₃ | 305.28 | OCF₃ group at para position |
(S)-4-(Trifluoromethyl)phenylalanine tert-butyl ester | 1241681-43-5 | C₁₄H₁₈F₃NO₂ | 289.29 | CF₃ group at para position |
(R)-4-(Trifluoromethyl)phenylalanine t-butyl ester | 1052168-10-1 | C₁₄H₁₈F₃NO₂ | 289.29 | R-configuration and CF₃ group |
4-(Trifluoromethyl)-D-phenylalanine | 114872-99-0 | C₁₀H₁₀F₃NO₂ | 233.19 | D-configuration, CF₃ group, free acid |
4-(Trifluoromethyl)-L-phenylalanine | 114926-38-4 | C₁₀H₁₀F₃NO₂ | 233.19 | L-configuration, CF₃ group, free acid |
The OCF₃ group in (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester differs significantly from the CF₃ group in related compounds. The oxygen linker alters electronic distribution, bond angles, and molecular interactions, potentially affecting both chemical reactivity and biological properties .
Stereochemical Considerations
The (S)-configuration at the α-carbon is critical for the compound's identity and potential applications. This stereochemistry corresponds to the L-configuration in the traditional amino acid nomenclature, matching the configuration of naturally occurring amino acids.
In contrast, compounds with (R)-configuration (D-amino acids) display different chemical and biological properties. For instance, the search results mention both (R) and (S) isomers of 4-(trifluoromethoxyl)phenylalanine t-butyl ester, indicating both stereoisomers are of research interest .
Analytical Characterization
Quality Control Parameters
Commercial sources specify several key parameters for quality control of (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester:
Parameter | Specification | Analytical Method |
---|---|---|
Purity | ≥98% | High Performance Liquid Chromatography (HPLC) |
Moisture Content | ≤0.5% | Karl Fischer titration or equivalent |
Identity | Matches reference standard | Spectroscopic methods (likely NMR, MS) |
These specifications ensure the compound's suitability for use in research and synthetic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume